molecular formula C11H16FNO2 B13282571 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol

2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol

Cat. No.: B13282571
M. Wt: 213.25 g/mol
InChI Key: CCGUPUUHCQZDPT-UHFFFAOYSA-N
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Description

2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol: is a chemical compound that belongs to the class of amino alcohols. This compound is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to an amino group and a propane-1,3-diol backbone. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluorophenyl ethylamine.

    Amination Reaction: The 2-fluorophenyl ethylamine undergoes an amination reaction with propane-1,3-diol under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.

    Reduction: Reduction reactions can convert the amino group to a secondary or tertiary amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry: 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of fluorinated amino alcohols in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the amino and diol groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol: Known for its use as an immunomodulator.

    2-Amino-2-(4-hexylphenethyl)propane-1,3-diol: Studied for its potential in treating autoimmune diseases.

    2-Amino-2-[2-(4-methylphenyl)ethyl]propane-1,3-diol: Explored for its pharmacological properties.

Uniqueness: 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its binding affinity to specific targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H16FNO2

Molecular Weight

213.25 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)ethylamino]propane-1,3-diol

InChI

InChI=1S/C11H16FNO2/c1-8(13-9(6-14)7-15)10-4-2-3-5-11(10)12/h2-5,8-9,13-15H,6-7H2,1H3

InChI Key

CCGUPUUHCQZDPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1F)NC(CO)CO

Origin of Product

United States

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